N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c1-30-17-8-6-15(7-9-17)26-19(29)12-32-20-27-16(11-31-20)10-18(28)25-14-4-2-13(3-5-14)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXJJMJAMBRWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a methoxy group, a trifluoromethyl group, and a thiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer activity, as evidenced by structure-activity relationship studies that indicate substituents on the phenyl ring can modulate this effect .
Key Findings:
- Compounds with para-halogen substitutions on the phenyl ring have shown enhanced anticancer activity.
- The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as an anticancer agent.
Antimicrobial and Anticonvulsant Effects
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial and anticonvulsant activities. For example, compounds bearing thiazole rings have been synthesized and tested against various pathogens and in seizure models. The SAR indicates that electron-withdrawing groups enhance these activities significantly .
Case Study:
A study involving thiazole derivatives showed that certain modifications led to compounds with IC50 values lower than standard medications like ethosuximide in anticonvulsant assays . This suggests that this compound may possess similar or enhanced efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Trifluoromethyl substitution | Increases potency against target enzymes |
| Thiazole moiety | Essential for anticancer and antimicrobial activity |
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Notably, studies reported significant cytotoxicity against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines with IC50 values indicating potent activity .
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression. The trifluoromethyl group appears to enhance binding affinity through hydrophobic interactions, while the thiazole moiety contributes additional stabilizing interactions .
Scientific Research Applications
Case Studies
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity observed |
| Compound 20 | U251 (glioblastoma) | Not specified | Highest activity among tested derivatives |
| Compound 22 | HT29 (colon cancer) | 2.01 | High growth-inhibitory effects |
These findings suggest that N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide could possess similar or enhanced anticancer properties due to its structural components.
Efficacy Against Viral Infections
Recent studies have explored the potential of thiazole derivatives as antiviral agents. For example, certain thiazole-based compounds have shown effectiveness against viruses such as Dengue virus (DENV), with promising EC50 values indicating their potential as therapeutic agents . The presence of electron-withdrawing groups in the structure appears to enhance antiviral activity.
Case Studies
| Compound | Virus Tested | EC50 (μM) | Notes |
|---|---|---|---|
| Compound 89 | DENV | 0.96 | High potency observed |
| Compound 90 | TMV (Tobacco Mosaic Virus) | 30.57 ± 3.11 | Significant efficacy |
These results support the hypothesis that this compound may also exhibit antiviral properties.
Synthesis and Development
The synthesis of this compound involves multi-step reactions that integrate various chemical moieties known for their biological activities . The development process emphasizes optimizing the synthesis to enhance yield and purity while maintaining biological efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NHCO-) groups are key sites for nucleophilic substitution:
-
Thioether Bridge Reactivity : The sulfur atom in the thioether linkage can undergo nucleophilic displacement under alkaline conditions. For example, reaction with alkyl halides may yield sulfonium salts or substituted thioethers.
-
Acetamide Hydrolysis : The acetamide group undergoes hydrolysis in acidic or basic media. Acidic conditions (e.g., HCl/H₂O) cleave the amide bond, producing 2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetic acid and 4-methoxyaniline , while basic conditions (e.g., NaOH) yield the corresponding carboxylate salt.
Key Reaction Pathway :
Oxidation Reactions
The thioether bridge and thiazole ring are susceptible to oxidation:
-
Thioether to Sulfone : Treatment with strong oxidizing agents (e.g., H₂O₂, KMnO₄) converts the thioether (-S-) to a sulfone (-SO₂-), altering electronic properties and biological activity.
-
Thiazole Ring Oxidation : Under harsh conditions (e.g., HNO₃), the thiazole ring may undergo electrophilic substitution or ring-opening oxidation, though this is less common due to its aromatic stability .
Oxidation Stability :
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂ | Sulfone derivative | RT, acidic medium | |
| KMnO₄ | Sulfone + ring cleavage | Heated, alkaline |
Electrophilic Aromatic Substitution
The electron-rich thiazole ring and methoxyphenyl group facilitate electrophilic reactions:
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the 5-position of the thiazole ring or the para position of the methoxyphenyl group .
-
Halogenation : Bromine or chlorine substitutes at the thiazole’s 4- or 5-position, depending on directing effects .
Regioselectivity Example :
Reductive Reactions
The carbonyl group (C=O) in the 2-oxoethyl moiety can be reduced:
-
Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, modifying hydrogen-bonding potential.
-
Nitro Group Reduction : If nitro substituents are present (e.g., in analogues), they are reduced to amines using Sn/HCl or Fe/HCl .
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound participates in target-specific interactions:
-
Enzyme Inhibition : The thiazole and trifluoromethylphenyl groups bind kinase active sites, forming hydrogen bonds with residues like L1186 in PI3K-C2α (Figure 4A in ).
-
Metabolic Reactions : Hepatic metabolism may oxidize the methoxyphenyl group to a quinone or demethylate it, as seen in related thiazole derivatives .
Key Binding Interactions :
| Target Enzyme | Interaction Type | Functional Group Involved | Reference |
|---|---|---|---|
| PI3K-C2α | H-bonding, hydrophobic | Thiazole, trifluorophenyl | |
| Cytochrome P450 | Oxidative demethylation | Methoxyphenyl |
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 300°C, releasing CO₂, NH₃, and SO₂, as observed in thermogravimetric analysis (TGA) of analogous thiazoles.
-
Photochemical Reactivity : UV exposure induces C-S bond cleavage in the thioether group, forming radicals detectable via ESR.
Experimental Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-based acetamides. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound uniquely combines a CF₃-phenylamino group (electron-withdrawing) with a 4-methoxyphenyl (electron-donating) substituent, balancing electronic effects. In contrast, analogs like 5–10 () feature sulfamoylphenyl groups, which are bulkier and more polar . Compounds such as 3 () prioritize methylphenylthiazole cores, which may enhance membrane permeability but lack the trifluoromethyl group’s metabolic stability .
Synthetic Routes: The target compound’s synthesis aligns with methods in (thiazole cyclization) and (DMAP-mediated alkylation). However, employs hydrazonoyl chloride coupling, which introduces anticancer activity via thiadiazole formation .
The CF₃ group in the target compound may enhance target binding affinity compared to nitro or sulfamoyl groups in analogs .
Physicochemical Properties :
- High melting points (>250°C) in 5–10 () suggest crystalline stability, whereas the target compound’s methoxy group may reduce crystallinity, improving solubility .
Mechanistic and Functional Insights
- Electron-Withdrawing Groups : The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to nitro or chloro substituents in analogs (e.g., ) .
- Tautomerism : highlights tautomeric equilibria in triazole-thione analogs, which could influence reactivity. The target compound’s thioacetamide linkage may exhibit similar tautomerism, affecting binding interactions .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
The compound can be synthesized via multi-step reactions involving thiazole core formation and subsequent functionalization. Key steps include:
- Thiazole ring synthesis : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
- Sulfur linkage introduction : Use 2-chloro-N-substituted acetamide intermediates coupled with potassium carbonate (K₂CO₃) in dry acetone or DMF to introduce thioether bonds .
- Purification : Monitor reaction progress via TLC and isolate the product through ethanol crystallization .
Q. Which spectroscopic techniques are critical for structural validation?
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃), trifluoromethyl (δ ~120-125 ppm for CF₃), and thiazole protons (δ ~6.5-7.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns to confirm substituent connectivity .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity through structural modifications?
Focus on pharmacophore tuning:
- Trifluoromethyl role : The CF₃ group enhances lipophilicity and metabolic stability, as seen in similar PubChem-listed analogs . Replace with other electron-withdrawing groups (e.g., NO₂) to study SAR.
- Thiazole-thioacetamide linkage : Modify sulfur-containing moieties to improve target binding (e.g., replace thioether with sulfone for oxidative stability) .
- Methoxyphenyl substitution : Explore para-substituted analogs (e.g., ethoxy, halogen) to assess steric and electronic effects on activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Address variability via:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .
- Dose-response profiling : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, serum concentration) .
- Metabolite screening : Use LC-MS to identify degradation products that may confound activity results .
Q. How can computational modeling guide the design of derivatives with improved kinase inhibition?
Leverage in silico tools:
- Docking studies : Map the compound’s binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with thiazole NH and hydrophobic interactions with CF₃ .
- ADMET prediction : Use SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, measuring plasma concentrations via HPLC .
- Xenograft studies : Test antitumor efficacy in BALB/c nude mice with human cancer xenografts, using histopathology to validate target engagement .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
